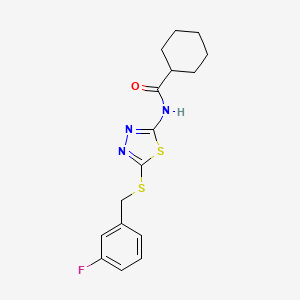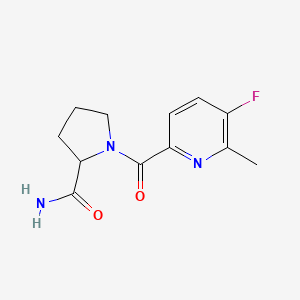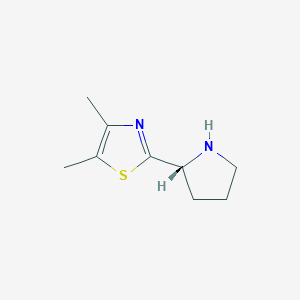
(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is a chemical compound that is part of a class of molecules that contain a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Anti-Fibrotic Activity
The study by Gu et al highlights the anti-fibrotic potential of this compound. Specifically, they synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent anti-fibrotic effects, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These findings suggest that ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole derivatives could be promising candidates for novel anti-fibrotic therapies.
FAP-Targeted Ligands for Imaging
In another study , researchers synthesized FAP-targeted ligands based on ®-pyrrolidin-2-yl-boronic acid. These ligands, such as SB02055 and SB04028 , could potentially be used for imaging applications. FAP (fibroblast activation protein) is overexpressed in various cancers, making it an attractive target for diagnostic imaging.
Catalyst-Free Synthesis of Heterocyclic Compounds
The compound’s pyridine moiety allows for efficient synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This catalyst-free approach simplifies the synthetic process and expands the toolbox for accessing diverse heterocyclic structures.
Antimicrobial Properties
Historically, pyrimidine derivatives have demonstrated antimicrobial activity . While specific data on ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antimicrobial effects are not available, its pyrimidine core suggests potential in this area.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine derivatives have been explored as antiviral agents . Further investigations could reveal whether this compound exhibits antiviral activity against specific viruses.
Antitumor Potential
Pyrimidine-based compounds have shown promise as antitumor agents . Although direct evidence for ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antitumor effects is lacking, its structural features warrant further investigation in cancer research.
properties
IUPAC Name |
4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVUSQZWKHWOLS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)[C@H]2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2713808.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2713813.png)
![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)

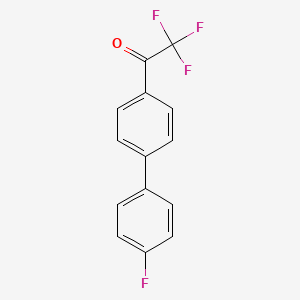
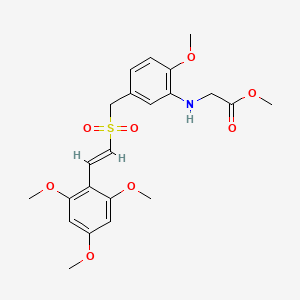
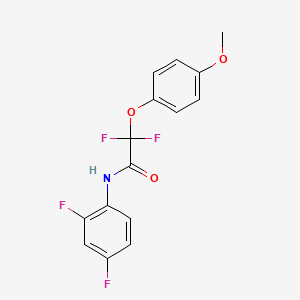
![3-(4-Methylsulfanylphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2713825.png)


